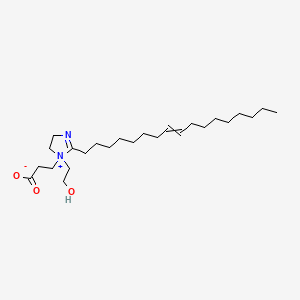
3,3'-Diamino-4'-methoxyflavone
Overview
Description
3,3’-Diamino-4’-methoxyflavone, also known as DD1, is a cell-permeable flavone derivative . It has the empirical formula C16H14N2O3 and a molecular weight of 282.29 . It’s used in scientific research due to its diverse applications .
Molecular Structure Analysis
The molecular structure of 3,3’-Diamino-4’-methoxyflavone consists of a chromen-4-one core with two amino groups and a methoxy group attached to the phenyl rings . The compound has a complex molecular structure, enabling its utilization in various fields of study .Physical And Chemical Properties Analysis
3,3’-Diamino-4’-methoxyflavone is a yellow powder with a solubility of 100 mg/mL in DMSO . It has a potency of 2 μM IC50 . The compound should be stored at 2-8°C and protected from light .Scientific Research Applications
Acute Myeloid Leukemia Treatment
DD1 is a cell-permeable flavone derivative that has been shown to arrest the proliferation of acute myeloid leukemia cells (NB4, U937, HL-60, OCI AML3) in a dose and time-dependent manner . It can block the colony formation in samples from acute myeloid leukemia patients, without affecting normal blood cells .
Mitochondrial Membrane Potential Reduction
DD1 has been shown to reduce mitochondrial membrane potential . This property could be useful in the study of mitochondrial diseases and could potentially be applied in the treatment of these conditions.
Bad Phosphorylation Reduction
DD1 has been found to reduce Bad phosphorylation (at Ser136) . This could have implications in the study of cell signaling and apoptosis.
Bax and Caspase Activation
DD1 has been shown to induce Bax and caspase 3, 8, and 9 activation in U937 cells . This could be significant in the study of programmed cell death and could potentially be applied in cancer research.
5. p70S6 Kinase Expression and Phosphorylation Reduction DD1 does not affect the phosphorylation of Akt1, but significantly reduces the expression and phosphorylation of p70S6 kinase in U937 cells . This could be significant in the study of cell signaling and protein synthesis.
Proteasome Inhibition
DD1 has been reported to inhibit the chymotrypsin-like activity of proteasome (IC 50 = 2.0 µM) . This effect is synergistic with bortezomib . This could be significant in the study of protein degradation and could potentially be applied in the treatment of diseases such as cancer.
Mechanism of Action
Target of Action
The primary target of 3,3’-Diamino-4’-methoxyflavone is the proteasome , a protein complex responsible for degrading unneeded or damaged proteins . It also targets the p70S6 kinase , a protein involved in the regulation of cell growth, cell proliferation, and protein synthesis.
Mode of Action
3,3’-Diamino-4’-methoxyflavone interacts with its targets by inhibiting their activity. It has been reported to inhibit the chymotrypsin-like activity of the proteasome .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and protein synthesis. By inhibiting the proteasome and p70S6 kinase, it disrupts the normal functioning of these pathways, leading to changes in cell growth and protein synthesis .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The compound has been shown to arrest the proliferation of acute myeloid leukemia cells (NB4, U937, HL-60, OCI AML3) in a dose and time-dependent manner . It also blocks the colony formation in samples from acute myeloid leukemia patients, without affecting normal blood cells . It reduces mitochondrial membrane potential and Bad phosphorylation (at Ser136), and induces Bax and caspase 3, 8, and 9 activation in U937 cells .
Safety and Hazards
properties
IUPAC Name |
3-amino-2-(3-amino-4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-7-6-9(8-11(13)17)16-14(18)15(19)10-4-2-3-5-12(10)21-16/h2-8H,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRUZXHIEFFBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172069 | |
| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Diamino-4'-methoxyflavone | |
CAS RN |
187585-11-1 | |
| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187585111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 187585-11-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Cyclohexanamine, 4-[(4-aminocyclohexyl)methyl]-N-[4-[(4-aminocyclohexyl)methyl]cyclohexyl]-](/img/structure/B1614873.png)
![Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1614875.png)



![1,2-Propanediol, 3-[3-hydroxy-2-(9-octadecen-1-yloxy)propoxy]-](/img/structure/B1614880.png)

![1-(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylmethanesulfonamide](/img/structure/B1614882.png)